(+)-Epieudesmin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

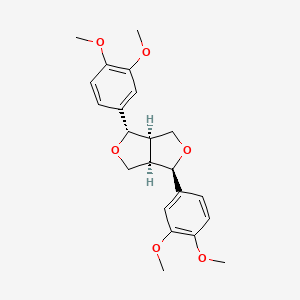

(+)-Epieudesmin, a lignan derivative, is a stereoisomer of eudesmin and belongs to the furanolignan subclass. It is characterized by a tetrahydrofuro[3,4-c]furan core with two 3,4-dimethoxyphenyl groups. This compound is primarily isolated from plants such as Zanthoxylum species (e.g., Zanthoxylum acanthopodium) and Araucaria araucana . Structurally, it differs from eudesmin in the configuration of its stereogenic centers, leading to distinct physicochemical and biological properties. Notably, this compound has been identified alongside other lignans like (-)-sesamin, (+)-syringaresinol, and methylpiperitol in phytochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Epieudesmin typically involves the oxidative coupling of coniferyl alcohol derivatives. One common method includes the use of oxidative enzymes such as peroxidases or laccases, which facilitate the dimerization of the phenylpropanoid units under mild conditions. The reaction is usually carried out in an aqueous or organic solvent system, with the pH and temperature optimized to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the compound through fermentation processes. These methods offer the advantage of scalability and sustainability, as they utilize renewable resources and produce fewer by-products compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(+)-Epieudesmin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the lignan structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include oxidized lignans, dihydro derivatives, and substituted lignans with diverse functional groups, which can further enhance the biological activity and solubility of the compound.

Scientific Research Applications

Antineoplastic Properties

(+)-Epieudesmin has been identified as an antineoplastic agent , exhibiting marginal inhibitory activity against certain cancer cell lines. Research indicates that it can inhibit the growth of Gram-negative pathogens, suggesting potential applications in treating infections alongside its anticancer properties .

Therapeutic Applications

- Cancer Treatment : Due to its antineoplastic properties, this compound is studied for its potential to be developed into a therapeutic agent for cancer treatment. Its ability to inhibit cancer cell proliferation makes it a candidate for further research in oncology.

- Infection Control : The compound's antibacterial properties position it as a potential treatment for infections caused by resistant bacterial strains, particularly in clinical settings where conventional antibiotics fail .

Synthesis and Characterization

Recent research has detailed the total synthesis of this compound and its enantiomers from diallyl compounds. This study highlights the synthetic pathways that can be utilized to produce this compound for further research and application in pharmaceuticals .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific cancer cell lines. For instance, studies referenced by Pettit et al. (2004) indicate that this compound has been tested against various cancer types, revealing its potential as a lead compound for drug development .

Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of (+)-Epieudesmin involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, this compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. The compound’s ability to scavenge free radicals and inhibit pro-inflammatory mediators further contributes to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Stereochemical Relationships

(+)-Epieudesmin is closely related to the following lignans:

Key Structural Differences :

- Epieudesmin vs. Eudesmin : These diastereomers differ in the configuration at the C-7 and C-8 positions. Eudesmin adopts an equatorial-equatorial conformation, whereas this compound exhibits an axial-equatorial arrangement due to epimerization during bromination or natural biosynthesis .

- Epieudesmin vs. Sesamin : Sesamin lacks methoxy groups and contains a methylenedioxy bridge, contributing to its distinct bioactivity profile .

Physicochemical Properties

Biological Activity

(+)-Epieudesmin is a naturally occurring sesquiterpene with the chemical formula C22H26O6. It has garnered attention due to its significant biological activities, particularly its antifungal properties against various Candida species. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and related case studies.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. Its stereochemistry plays a crucial role in its interactions with biological systems. The compound has been isolated from several plant species, notably from the stem bark of Zanthoxylum acanthapodium, highlighting its significance in traditional medicine.

Antifungal Activity

One of the most prominent activities of this compound is its antifungal effect. Research has demonstrated that it exhibits significant activity against Candida species, making it a candidate for further antifungal drug development. The Minimum Inhibitory Concentration (MIC) values for this compound against different strains of Candida are summarized in Table 1.

| Candida Species | MIC (µg/mL) |

|---|---|

| Candida albicans | 8 |

| Candida krusei | 16 |

| Candida glabrata | 32 |

These findings suggest that this compound could be an effective agent in treating fungal infections, particularly those caused by resistant strains.

The mechanism by which this compound exerts its antifungal effects involves the disruption of fungal cell membranes and inhibition of key metabolic pathways. Studies indicate that it may modulate specific pathways involved in fungal resistance, although further research is necessary to fully elucidate these mechanisms.

Cytotoxicity and Antiviral Activity

In addition to its antifungal properties, this compound has been evaluated for cytotoxicity and antiviral activity. A study assessing the cytotoxic effects on various cancer cell lines revealed that this compound exhibits selective cytotoxicity, particularly against HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The results are summarized in Table 2.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 15 |

| MCF-7 | 20 |

| A-549 | 25 |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antifungal Efficacy : A study published in Nature demonstrated the effectiveness of this compound against multiple Candida strains, providing a basis for its potential use in clinical settings .

- Cytotoxic Effects : Research conducted on Jatropha variegata extracts indicated that sesquiterpenes like this compound contribute to cytotoxicity against cancer cells, suggesting possible applications in cancer therapy .

- Synergistic Effects : Investigations into the synergistic effects of this compound with other antimicrobial agents have shown promising results, indicating that it may enhance the efficacy of existing treatments against resistant pathogens .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating (+)-Epieudesmin from natural sources?

Isolation typically involves solvent extraction, column chromatography (e.g., silica gel, HPLC), and crystallization. Key steps include:

- Plant material selection : Prioritize species with documented lignan content .

- Validation : Compare isolated compound’s spectral data (NMR, MS) with literature .

- Purity assessment : Use HPLC-PDA or GC-MS to confirm ≥95% purity .

Q. How can researchers ensure reproducibility in this compound synthesis?

- Detailed protocols : Specify reaction conditions (temperature, catalysts), purification steps, and spectroscopic validation .

- Cross-lab validation : Collaborate with independent labs to verify yields and spectral data .

- Batch documentation : Report variations in starting materials (e.g., enantiomeric purity of precursors) .

Q. What analytical techniques are critical for structural elucidation of this compound?

- Stereochemical analysis : Combine X-ray crystallography and NOESY NMR to confirm absolute configuration .

- Comparative studies : Align optical rotation and CD spectra with published data for this compound .

- Hybrid approaches : Use DFT calculations to validate NMR chemical shifts .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data for this compound across studies?

- Methodological audit : Compare assay conditions (e.g., cell lines, concentrations) and control setups .

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent effects .

- Mechanistic studies : Use gene knockout models or enzyme inhibition assays to clarify pathways .

Q. What strategies optimize in silico modeling of this compound’s receptor interactions?

- Docking validation : Cross-reference results from AutoDock, Schrödinger, and GROMACS to reduce software bias .

- Dynamic simulations : Run MD simulations ≥100 ns to assess binding stability .

- Experimental correlation : Validate predictions with SPR or ITC binding assays .

Q. How can in vivo and in vitro discrepancies in this compound’s pharmacokinetics be resolved?

- ADME profiling : Compare hepatic metabolism (e.g., microsomal assays) with in vivo plasma concentration curves .

- Formulation adjustments : Test bioavailability enhancers (e.g., nanocarriers) to bridge gaps .

- Species-specific factors : Replicate studies in multiple animal models (rodent vs. primate) .

Q. What frameworks support the design of studies on this compound’s synergistic effects with other lignans?

- Fractional inhibitory concentration (FIC) index : Quantify synergy in antimicrobial or anticancer assays .

- Transcriptomic analysis : Use RNA-seq to identify co-regulated pathways in combination therapies .

- Dose-response matrix : Apply Chou-Talalay methods to distinguish additive vs. synergistic interactions .

Q. Methodological and Ethical Considerations

Q. How should researchers ethically source this compound for non-commercial studies?

- Material transfer agreements (MTAs) : Secure licenses for patented isolation methods .

- Open-source repositories : Prioritize vendors with published analytical certificates (e.g., Sigma-Aldrich, Cayman Chemical) .

- Synthetic alternatives : Develop in-house synthesis protocols to avoid supply constraints .

Q. What criteria validate this compound’s role in mechanistic studies?

- Dose-dependent response : Establish linearity in activity across ≥3 concentrations .

- Negative controls : Include enantiomers (e.g., (-)-epieudesmin) to confirm stereospecific effects .

- Pathway silencing : Use CRISPR or siRNA to confirm target specificity .

Q. Data Analysis and Reporting

Q. How can researchers mitigate bias in interpreting this compound’s ecological roles?

- Field vs. lab data : Reconcile in situ ecological observations with controlled bioactivity assays .

- Multivariate analysis : Apply PCA or PLS-DA to distinguish environmental variables (e.g., soil pH, light exposure) .

- Peer review : Submit raw data to open-access platforms for independent validation .

Properties

CAS No. |

60102-89-8 |

|---|---|

Molecular Formula |

C22H26O6 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

(3R,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan |

InChI |

InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21-,22+/m0/s1 |

InChI Key |

PEUUVVGQIVMSAW-WWLNLUSPSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.